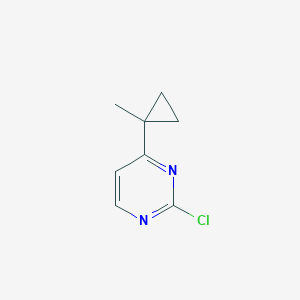

2-Chloro-4-(1-methylcyclopropyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(1-methylcyclopropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c1-8(3-4-8)6-2-5-10-7(9)11-6/h2,5H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNZXYAUPUFYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrimidine Scaffolds in Advanced Synthetic Strategies

The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active compounds. gsconlinepress.comresearchgate.net Its prevalence is rooted in its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. researchgate.net Beyond its role in nature, the pyrimidine scaffold is a versatile building block in medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. gsconlinepress.commdpi.com

Researchers are drawn to pyrimidine scaffolds because they can be readily modified at multiple positions (2, 4, 5, and 6), allowing for the fine-tuning of their pharmacological profiles. mdpi.com This structural adaptability has led to the development of a wide range of therapeutic agents. Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects. ijpsr.comnih.gov The ability of the pyrimidine core to participate in various biological interactions makes it a privileged structure in the design of new therapeutic agents. researchgate.netresearchgate.net

Strategic Importance of Halogenation and Cyclopropyl Moieties in Molecular Design and Reactivity

The specific substitution pattern of 2-Chloro-4-(1-methylcyclopropyl)pyrimidine is not arbitrary; it reflects deliberate strategies in modern medicinal chemistry to optimize molecular properties. The inclusion of both a chlorine atom and a cyclopropyl (B3062369) group imparts distinct characteristics that influence the compound's reactivity and potential biological function.

The chlorine atom at the 2-position serves a dual purpose. Firstly, it significantly alters the electronic properties of the pyrimidine (B1678525) ring. Halogens are electron-withdrawing, which can influence the molecule's acidity, basicity, and interaction with biological targets. numberanalytics.com Secondly, and crucially for synthetic chemistry, the chlorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.commdpi.com This allows for the straightforward introduction of a wide variety of other functional groups (e.g., amines, alkoxides) at this position, making compounds like this valuable intermediates for building more complex molecular libraries. thieme.dersc.org Furthermore, halogen atoms can participate in "halogen bonding," a type of non-covalent interaction with Lewis bases in protein binding pockets, which can enhance ligand-receptor affinity and specificity. nih.govacs.orgnamiki-s.co.jp

The cyclopropyl group is another feature of high strategic value in drug design. scientificupdate.comiris-biotech.de This small, strained ring system offers several advantages:

Conformational Rigidity : It introduces a defined three-dimensional structure, which can help position other pharmacophoric groups for optimal interaction with a biological target, potentially leading to a more favorable entropic contribution to binding. iris-biotech.deacs.org

Metabolic Stability : The C-H bonds in a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.comhyphadiscovery.com This can improve a drug candidate's pharmacokinetic profile.

Bioisosterism : The cyclopropyl ring can serve as a rigid bioisostere for other common groups, such as alkenes or gem-dimethyl groups, allowing chemists to modulate properties like solubility and potency while maintaining a similar spatial arrangement. scientificupdate.com

Physicochemical Properties : It can influence properties like lipophilicity and pKa, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.deacs.orgnih.gov The 1-methylcyclopropyl moiety in the title compound combines these benefits with an additional, small alkyl decoration.

Research Trajectories for Novel Substituted Heterocyclic Compounds

Established Synthetic Pathways to Chlorinated Pyrimidines

The synthesis of chlorinated pyrimidines is a cornerstone of heterocyclic chemistry, providing versatile intermediates for the agrochemical and pharmaceutical industries. The strategies generally involve the initial construction of the pyrimidine ring followed by selective chlorination.

Overview of Pyrimidine Ring Formation Strategies

The formation of the pyrimidine nucleus is typically achieved through condensation reactions that bring together fragments to form the six-membered ring. As a class, pyrimidines are commonly synthesized by the cyclization of β-dicarbonyl compounds with N-C-N synthons.

Key strategies include:

Principal Synthesis: This widely used method involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a compound containing an N-C-N moiety, such as an amidine, guanidine, or urea. The choice of the N-C-N component dictates the substituent at the C2 position. For instance, using guanidine introduces a 2-amino group, while urea yields a 2-pyrimidinone (2-hydroxypyrimidine).

Cycloaddition Reactions: Various cycloaddition strategies, such as [4+2] and [3+3] cycloadditions, have been developed to form the pyrimidine core, offering diverse pathways to functionalized rings.

Multicomponent Reactions: The Biginelli reaction is a classic example of a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.

These methods provide access to a wide array of substituted pyrimidines that can then undergo further functionalization, such as chlorination.

Regioselective Chlorination Approaches at C2 of the Pyrimidine Nucleus

Direct chlorination of the pyrimidine ring is challenging due to the ring's electron-deficient nature. Therefore, regioselective chlorination is almost exclusively achieved by the conversion of pre-existing functional groups, primarily hydroxyl (or its keto tautomer) or amino groups.

Chlorination of Hydroxypyrimidines: 2-Hydroxypyrimidine (which exists predominantly as the 2-pyrimidinone tautomer) is a common precursor for 2-chloropyrimidine (B141910). The conversion is typically accomplished using potent chlorinating agents.

| Reagent | Conditions | Comments |

| Phosphorus Oxychloride (POCl₃) | Often heated, sometimes with a tertiary amine (e.g., triethylamine) or phase-transfer catalyst. | A standard and widely used method for converting hydroxypyrimidines and pyridinones to their chloro derivatives. google.com |

| Phosgene (COCl₂) or its equivalents | Can be used with imidoyl chloride intermediates to form the chlorinated pyrimidine ring directly. googleapis.com | Highly effective but also highly toxic, requiring specialized handling. |

| Phosphorus Pentachloride (PCl₅) | Often used in combination with POCl₃. | A powerful chlorinating agent for robust substrates. |

The primary challenge in dichlorination of dihydroxypyrimidines is controlling regioselectivity. In 2,4-dihydroxypyrimidine (uracil), the C4 position is often more reactive towards nucleophilic attack than the C2 position.

Conversion of Aminopyrimidines: An alternative route to 2-chloropyrimidines is via a Sandmeyer-type reaction starting from 2-aminopyrimidine (B69317). This process involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in a strong acid, followed by the introduction of a chloride source. Patents describe methods for preparing 2-chloropyrimidine by reacting 2-aminopyrimidine with sodium nitrite at low temperature, using zinc chloride as a catalyst in hydrochloric acid. patsnap.com

Computational studies on the chlorination of pyrimidine bases indicate that the C5 position is generally the most reactive site for electrophilic attack, while the C2, C4, and C6 positions are electron-deficient and more susceptible to nucleophilic attack. nih.gov This inherent electronic property underlies the strategy of functional group conversion for introducing chlorine at these positions.

Introduction of the Cyclopropyl (B3062369) Moiety at C4

The introduction of a cyclopropyl group, particularly at the C4 position of a pyrimidine, is a key step in the synthesis of the target compound. This is most effectively achieved through modern cross-coupling reactions.

Strategies for Cyclopropyl Substitution on Heteroaromatic Rings

Palladium-catalyzed cross-coupling reactions are the premier methods for forming C-C bonds between heteroaromatic rings and various substituents, including cyclopropyl groups. The general approach involves reacting a 4-halopyrimidine (typically 2,4-dichloropyrimidine) with an organometallic cyclopropyl reagent.

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used cross-coupling reactions. It involves the reaction of a halopyrimidine with a cyclopropylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups. audreyli.com The coupling of 2,4-dichloropyrimidines generally occurs selectively at the C4 position, as the C4-Cl bond is typically more reactive than the C2-Cl bond towards oxidative addition to the palladium(0) catalyst. mdpi.com

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | PPh₃, P(t-Bu)₃, SPhos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane, Toluene, THF, often with water |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, such as cyclopropylzinc bromide, which is reacted with the halopyrimidine. researchgate.net This method is also highly effective and can be advantageous for certain substrates. The organozinc reagent can be prepared from the corresponding Grignard reagent (cyclopropylmagnesium bromide) by transmetalation with a zinc salt (e.g., ZnCl₂). orgsyn.org Like the Suzuki coupling, the Negishi reaction on 2,4-dichloropyrimidine is expected to be regioselective for the C4 position.

Other methods, such as Stille coupling (using organostannanes) or Kumada coupling (using Grignard reagents), can also be employed for this transformation. Recent advances in C-H functionalization offer potential future routes but are less established for this specific transformation compared to cross-coupling of a pre-functionalized chloropyrimidine. researchgate.net

Stereochemical Considerations in Cyclopropyl Ring Formation and Attachment

Stereochemistry is a critical aspect of molecular synthesis. For the target molecule, this compound, the attachment of the cyclopropyl ring to the pyrimidine ring does not create a new stereocenter. The C1 atom of the cyclopropane (B1198618) ring is a quaternary carbon, and its connection to the pyrimidine C4 atom does not result in chirality at that junction.

The relevant stereochemical considerations would arise during the synthesis of the 1-methylcyclopropyl group itself, if a stereoselective method were employed starting from a prochiral alkene. For example, the Simmons-Smith cyclopropanation of a trisubstituted alkene could potentially lead to diastereomers. However, for many applications, the 1-methylcyclopropylboronic acid or its corresponding Grignard reagent is prepared and used as a racemic or achiral reagent, simplifying the process. The focus of stereochemistry in this context is ensuring the integrity of the three-membered ring during the coupling reaction, as some reaction conditions can lead to ring-opening byproducts.

Novel Synthetic Routes and Mechanistic Investigations

While the synthesis of this compound can be reliably achieved through the established sequences described above (pyrimidine formation, chlorination, and cross-coupling), research continues to develop more efficient and novel methodologies.

A plausible and efficient synthetic route would involve the Suzuki or Negishi cross-coupling of 2,4-dichloropyrimidine with the appropriate (1-methylcyclopropyl)boronic acid or (1-methylcyclopropyl)zinc halide, respectively. The higher reactivity of the C4-chloro position would direct the substitution to yield 2,4-dichloro-4-(1-methylcyclopropyl)pyrimidine. A subsequent reduction or hydrodechlorination step at the C2 position would be required to arrive at the final product, which deviates from the target structure.

To obtain the target this compound, a more controlled strategy is necessary. A potential route is outlined below:

Start with a differentially protected pyrimidine , such as 2-chloro-4-hydroxypyrimidine or 2-amino-4-chloropyrimidine.

Perform the cross-coupling at C4. Using 2-amino-4-chloropyrimidine, a Suzuki or Negishi coupling would introduce the 1-methylcyclopropyl group at the C4 position.

Convert the C2 substituent. The 2-amino group of the resulting 2-amino-4-(1-methylcyclopropyl)pyrimidine could then be converted to a chloro group via a Sandmeyer-type reaction.

Mechanistically, the key cross-coupling step proceeds via a well-understood catalytic cycle involving three main stages:

Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the pyrimidine ring.

Transmetalation: The cyclopropyl group is transferred from the boron or zinc atom to the palladium center.

Reductive Elimination: The C-C bond is formed between the pyrimidine C4 and the cyclopropyl C1, releasing the final product and regenerating the Pd(0) catalyst.

Novel approaches could involve the direct C-H functionalization of a 2-chloropyrimidine at the C4 position, bypassing the need for a pre-halogenated C4 starting material. While significant progress has been made in pyridine C4-functionalization, achieving high regioselectivity in pyrimidines remains an active area of research. nih.govnih.govchemrxiv.org

Exploration of Transition-Metal-Catalyzed Cross-Coupling for Cyclopropyl Introduction

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-carbon bonds in modern organic synthesis. For the introduction of a cyclopropyl group onto a pyrimidine scaffold, particularly at the C4 position, Suzuki-Miyaura and Negishi couplings are prominent methods.

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with a halide, has been investigated for the cyclopropylation of chloropyrimidines. The reaction of 2,4-dichloropyrimidine with cyclopropylboronic acid can be regioselectively controlled to favor substitution at the C4 position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has been shown to be highly efficient, providing C4-substituted pyrimidines in good to excellent yields with low catalyst loading. mdpi.com The reactivity at the C4 position is generally favored over the C2 position in 2,4-dichloropyrimidines due to the electronic properties of the pyrimidine ring. mdpi.com

Interactive Table: Comparison of Catalytic Systems for Suzuki-Miyaura Cyclopropylation of Chloropyrimidines.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 71 | mdpi.com |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 93 | nih.gov |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | PhMe/H₂O | 100 | Low | nih.gov |

| Pd₂(dba)₃ | P(tBu)₃ | K₃PO₄ | Toluene | RT | High | organic-chemistry.org |

The Negishi coupling , which utilizes an organozinc reagent, offers an alternative approach. Cyclopropylzinc reagents can be coupled with chloropyrimidines in the presence of a palladium or nickel catalyst. This method can be particularly useful when the corresponding boronic acid is unstable or difficult to access. The Negishi cross-coupling of cyclopropylzinc bromide with functionalized aryl halides has been shown to proceed in high yields with fast reaction rates. researchgate.net

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of a pre-existing pyrimidine ring is a powerful strategy for accessing complex derivatives. In the context of this compound, achieving the desired substitution pattern on a di- or tri-substituted pyrimidine precursor is paramount. For substrates like 2,4-dichloropyrimidine, the inherent reactivity differences between the C2 and C4 positions can be exploited.

Nucleophilic aromatic substitution (SNAr) reactions are a common method for introducing substituents onto the pyrimidine ring. Generally, the C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the C2 position. wuxiapptec.com However, the regioselectivity of SNAr reactions can be highly sensitive to the substituents already present on the pyrimidine ring. For instance, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com Furthermore, the nature of the nucleophile also plays a critical role. Tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity in the SNAr reaction of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position. acs.orgnih.gov

Directed ortho-metalation (DoM) is another powerful tool for regioselective functionalization. By employing a directing group, a specific position on the pyrimidine ring can be metalated and subsequently reacted with an electrophile. While not directly introducing the cyclopropyl group in this manner, this strategy allows for the precise installation of other functional groups that can then be elaborated to the desired cyclopropyl moiety. Successive regio- and chemoselective magnesiations of pyrimidines using TMPMgCl·LiCl have been demonstrated to furnish highly functionalized derivatives upon trapping with various electrophiles. nih.gov

One-Pot and Cascade Reactions for Expedited Synthesis

To enhance synthetic efficiency and reduce the number of purification steps, one-pot and cascade reactions are highly desirable. These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, often without the isolation of intermediates.

Cascade reactions, where the product of one reaction triggers the subsequent transformation, are also valuable for building molecular complexity efficiently. Copper(I)-mediated cascade reactions have been utilized for the synthesis of functionalized benzofuro[3,2-d]pyrimidines. acs.org Similarly, palladium-catalyzed cascade reactions involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition have been developed for the synthesis of pyrido[2,3-d]pyrimidines. rsc.org These elegant strategies demonstrate the potential for designing cascade sequences to construct complex heterocyclic systems related to the target molecule.

Optimization of Synthetic Processes for Enhanced Efficiency and Selectivity

The optimization of synthetic routes is a continuous effort in chemical research, driven by the need for more sustainable, cost-effective, and efficient processes. Key areas of focus include the application of green chemistry principles and a thorough understanding of the effects of solvents and catalysts on reaction outcomes.

Green Chemistry Principles in the Synthesis of Halogenated Pyrimidines

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated pyrimidines, several green approaches can be implemented. nih.gov

The use of greener solvents is a primary consideration. Traditional syntheses often employ hazardous solvents. Replacing these with more benign alternatives, or conducting reactions under solvent-free conditions, significantly improves the environmental profile of a synthesis. numberanalytics.com Microwave-assisted synthesis has emerged as a powerful green technology, often leading to shorter reaction times, higher yields, and reduced energy consumption. audreyli.comnih.gov

Atom economy and E-factor are important metrics for evaluating the greenness of a synthetic route. Atom economy considers the efficiency with which atoms from the reactants are incorporated into the final product, while the E-factor quantifies the amount of waste generated per unit of product. nih.govwiley-vch.de Designing synthetic pathways that maximize atom economy and minimize the E-factor is a central goal of green chemistry. Multicomponent and cascade reactions are inherently more atom-economical than linear syntheses.

Solvent and Catalyst Effects on Reaction Outcomes

Solvent effects are particularly significant in transition-metal-catalyzed cross-coupling reactions. The polarity of the solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the rate of reaction. nih.gov In Suzuki-Miyaura couplings of 2,4-dichloropyrimidine, non-polar solvents like 1,4-dioxane have been found to be effective in combination with certain palladium catalysts. mdpi.com The choice of solvent can also dramatically control the regioselectivity of nucleophilic aromatic substitution reactions on pyrimidine rings. rsc.org

The catalyst system , including the metal center and the associated ligands, is another critical parameter. In palladium-catalyzed cross-coupling reactions, the nature of the phosphine (B1218219) ligand can significantly influence the outcome. Bulky and electron-rich phosphine ligands often enhance the catalytic activity of palladium, allowing for reactions to proceed under milder conditions and with a broader substrate scope. nih.gov For instance, the use of dialkylbiaryl phosphine ligands has enabled the Suzuki-Miyaura coupling of unactivated aryl chlorides at room temperature. nih.gov Computational studies on phosphine ligand effects in Suzuki-Miyaura coupling have provided insights into how ligand properties govern the different steps of the catalytic cycle. researchgate.net

Interactive Table: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling Reaction. mdpi.com

| Solvent | Temperature (°C) | Yield (%) |

| 1,4-Dioxane | 100 | 71 |

| Isopropanol | 80 | 64 |

| Tetrahydrofuran (THF) | 60 | 45 |

| Dimethylformamide (DMF) | 100 | 38 |

| Methanol (B129727) | 60 | 25 |

| Water | 100 | 12 |

Nucleophilic Aromatic Substitution Reactions at the C2-Chlorine Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems like pyrimidines. The chlorine atom at the C2 position of this compound serves as a good leaving group, facilitating its displacement by a wide range of nucleophiles.

Exploration of Various Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Carbon-Based)

The C2-position of this compound readily undergoes substitution with various nucleophiles, providing access to a diverse array of substituted pyrimidines.

Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions with chloropyrimidines. The reaction of this compound with primary and secondary amines, including anilines, typically proceeds under thermal or microwave conditions to yield the corresponding 2-aminopyrimidine derivatives. guidechem.comrsc.orgresearchgate.net The use of a base, such as triethylamine (B128534) or potassium carbonate, is often employed to neutralize the hydrochloric acid generated during the reaction.

Oxygen Nucleophiles: Alkoxides and phenoxides are effective oxygen-based nucleophiles for the displacement of the C2-chlorine. Reactions with sodium methoxide (B1231860) or substituted phenoxides in a suitable solvent like methanol or DMF lead to the formation of 2-alkoxy- or 2-aryloxypyrimidines. google.comrsc.org

Sulfur Nucleophiles: Thiolates are potent nucleophiles and react efficiently with 2-chloropyrimidines. The reaction with thiols or thiophenols, typically in the presence of a base, provides the corresponding 2-thiopyrimidine derivatives.

Carbon-Based Nucleophiles: While less common, carbon-based nucleophiles such as Grignard reagents can also displace the C2-chlorine, although this can sometimes lead to the formation of byproducts. nih.gov

Interactive Data Table: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Nitrogen | Aniline | 2-Anilinopyrimidine | Heat or microwave irradiation, with or without a base |

| Oxygen | Sodium Methoxide | 2-Methoxypyrimidine | Methanol, room temperature or heat |

| Sulfur | Sodium Thiophenoxide | 2-(Phenylthio)pyrimidine | DMF, room temperature or heat |

| Carbon | Methylmagnesium Chloride | 2-Methylpyrimidine | THF, low temperature |

Mechanistic Studies of SNAr Reactions on the Pyrimidine Core

The SNAr reaction on the pyrimidine core generally proceeds through a two-step addition-elimination mechanism. mdpi.comorganic-chemistry.org In the first step, the nucleophile attacks the electron-deficient C2-carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the pyrimidine ring. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product.

The regioselectivity of nucleophilic attack on substituted chloropyrimidines is a subject of considerable interest. In 2,4-dichloropyrimidines, for instance, the C4-position is generally more reactive towards nucleophilic attack. mdpi.com However, the presence of substituents on the pyrimidine ring can significantly influence the regioselectivity. For this compound, the presence of the 1-methylcyclopropyl group at the C4-position directs the nucleophilic attack exclusively to the C2-position.

Recent studies have also suggested the possibility of a concerted SNAr mechanism for certain substrates and nucleophiles, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. rsc.org The exact mechanism can be influenced by factors such as the nature of the nucleophile, the solvent, and the specific substituents on the pyrimidine ring.

Ligand and Catalyst Effects on SNAr Efficiency and Selectivity

While many SNAr reactions on chloropyrimidines proceed under thermal conditions, the use of catalysts can in some cases enhance the reaction rate and selectivity. For instance, in reactions with weakly nucleophilic amines, Lewis acids can be employed to activate the pyrimidine ring towards nucleophilic attack. wikipedia.org

In the context of related chemistries, palladium catalysis has been explored for the amination of heteroaryl chlorides, although for highly activated substrates like 2-chloropyrimidine, thermal SNAr is often efficient enough, obviating the need for a metal catalyst. The choice of ligands in palladium-catalyzed reactions can be crucial in influencing the outcome, particularly in achieving regioselectivity in di- or poly-halogenated pyrimidines.

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C2-chloro substituent in this compound makes it a suitable electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura, Sonogashira, Stille, and Negishi Coupling Reactions at C2

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide. This compound can be coupled with various aryl- and heteroarylboronic acids in the presence of a palladium catalyst and a base to afford the corresponding 2-aryl- or 2-heteroaryl-4-(1-methylcyclopropyl)pyrimidines. mdpi.comnih.govnih.govbeilstein-journals.orgresearchgate.netwikipedia.orgnih.govwashington.edu The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The coupling of this compound with terminal alkynes, catalyzed by a combination of palladium and a copper co-catalyst, provides access to 2-alkynyl-4-(1-methylcyclopropyl)pyrimidines. researchgate.netwikipedia.orgnih.govorganic-chemistry.orgpg.edu.plmdpi.com

Stille Coupling: The Stille reaction utilizes organotin compounds as the nucleophilic partner. This compound can react with various organostannanes in the presence of a palladium catalyst to yield the corresponding cross-coupled products. nih.govnih.govnih.govresearchgate.net A key advantage of the Stille coupling is the stability and functional group tolerance of the organotin reagents.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used as the nucleophile. This reaction offers a powerful method for the formation of C-C bonds and is known for its high functional group tolerance. The reaction of this compound with organozinc reagents, catalyzed by a palladium or nickel complex, would provide the corresponding coupled products. organic-chemistry.orgresearchgate.net

Interactive Data Table: Organometallic Cross-Coupling Reactions

| Coupling Reaction | Nucleophilic Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-4-(1-methylcyclopropyl)pyrimidine |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4-(1-methylcyclopropyl)pyrimidine |

| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Substituted-4-(1-methylcyclopropyl)pyrimidine |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | 2-Substituted-4-(1-methylcyclopropyl)pyrimidine |

Directed C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as a powerful and atom-economical strategy for the modification of organic molecules. In the context of pyrimidine chemistry, directing groups can be employed to achieve regioselective C-H functionalization at positions that are otherwise difficult to access.

While specific examples of directed C-H activation on this compound are not extensively reported, the general principles can be applied. For instance, a suitably designed directing group at a specific position on the pyrimidine ring or the cyclopropyl moiety could direct a transition metal catalyst to activate a specific C-H bond, allowing for subsequent coupling with various partners. This approach offers a potential avenue for the further diversification of the this compound scaffold.

Catalyst Development for Efficient Cross-Coupling of Halogenated Pyrimidines

The chlorine atom at the C2 position of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Due to the electron-deficient nature of the pyrimidine ring, even chloro-substituted pyrimidines are sufficiently reactive for these transformations. mdpi.com

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are widely employed for the arylation of chloropyrimidines. mdpi.comresearchgate.net The efficiency and success of these couplings are highly dependent on the catalyst system, which includes the palladium source, the ligand, the base, and the solvent. For electron-deficient heteroaryl chlorides like 2-chloropyrimidines, catalyst systems that are effective for other challenging substrates are often required. nih.gov

Key developments in this area have focused on the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which facilitate the crucial oxidative addition step of the catalytic cycle. nih.govnih.gov In the context of 2,4-dichloropyrimidines, nucleophilic substitution and cross-coupling reactions preferentially occur at the C4 position. mdpi.comstackexchange.com However, the C2 position is also reactive and can be functionalized, particularly after the C4 position has reacted or if steric hindrance at C4 directs reactivity to C2. For this compound, the C2-chloro group is the primary site for cross-coupling.

Below is a table summarizing typical catalyst systems developed for the Suzuki-Miyaura cross-coupling of chloropyrimidines, which are applicable to this compound.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80-100 | A common system for various arylations. researchgate.net |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50-70 | Effective for solid-supported chloropyrimidines. nih.gov |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100-150 (MW) | Microwave irradiation can significantly shorten reaction times. mdpi.com |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 80-110 | Bulky phosphine ligands are effective for less reactive chlorides. |

| (NHC)Pd(cinn)Cl | - | NaHCO₃ | H₂O | RT-100 | N-Heterocyclic carbene (NHC) complexes allow for reactions in aqueous media. |

Beyond palladium, cobalt-catalyzed systems have also been developed for the cross-coupling of 2-chloropyrimidine with in situ prepared arylzinc halides, offering an alternative pathway for C-C bond formation. researchgate.net

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property governs its reactivity towards various chemical transformations.

Electrophilic Aromatic Substitution (EAS) Attempts and Limitations

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. The two ring nitrogen atoms strongly deactivate the ring towards attack by electrophiles, much more so than in pyridine. Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms are protonated, which further deactivates the ring.

In this compound, the presence of the electron-withdrawing chloro group at C2 further diminishes the ring's nucleophilicity. Electrophilic attack, if it were to occur, would be directed to the C5 position, which is the most electron-rich carbon in the pyrimidine nucleus. researchgate.net However, forcing such a reaction would likely require harsh conditions and may result in low yields. The presence of strong activating groups (e.g., amino or hydroxyl) is typically necessary to achieve efficient EAS on the pyrimidine ring.

Reductions and Oxidations of the Pyrimidine Ring System

Reductions: The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation can reduce the ring, though this may also affect the cyclopropyl group. More commonly, chemical hydrides are used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the C=N bonds in the pyrimidine ring, potentially leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. chemistrysteps.comwizeprep.comlibretexts.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is a milder agent and may also effect reduction, though typically less efficiently than LiAlH₄ unless the ring is activated by strong electron-withdrawing groups. chemistrysteps.comwizeprep.comlibretexts.orgyoutube.com

Oxidations: Oxidation of the pyrimidine ring typically occurs at the nitrogen atoms to form N-oxides. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. rsc.orgyoutube.comorganic-chemistry.orgmdpi.com For this compound, oxidation with m-CPBA would be expected to yield a mixture of N-oxides, with oxidation potentially occurring at either N1 or N3. The regioselectivity would be influenced by the electronic and steric effects of the substituents at C2 and C4. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to ring degradation. youtube.com

Ring-Opening and Rearrangement Reactions

The pyrimidine ring can undergo cleavage or rearrangement under specific conditions. One of the most well-known rearrangements is the Dimroth rearrangement, which involves the isomerization of certain substituted pyrimidines. wikipedia.orgnih.gov This reaction typically occurs in 1-alkyl-2-iminopyrimidines, where the exocyclic and endocyclic nitrogen atoms switch places through a ring-opening/ring-closing mechanism. wikipedia.orgbeilstein-journals.orgrsc.orgrsc.org While this compound would first need to be converted to an imino derivative, this pathway highlights the potential for skeletal reorganization within the pyrimidine core.

Under strongly basic or acidic conditions, or through nucleophilic attack at an unsubstituted carbon, the pyrimidine ring can be opened. beilstein-journals.org For instance, the reaction of certain pyrimidine derivatives with strong nucleophiles can initiate a ring-opening cascade.

Reactivity and Derivatization of the 1-Methylcyclopropyl Moiety

The 1-methylcyclopropyl group is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. This reactivity provides a pathway for further derivatization of the molecule.

Ring-Opening Reactions of the Cyclopropyl Group Under Various Conditions

The three-membered ring of the 1-methylcyclopropyl substituent can be opened through thermal, acid-catalyzed, or radical-mediated pathways. rsc.orgnih.gov

Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the cyclopropane ring can be protonated. This can lead to the formation of a carbocation, which then undergoes rearrangement to a more stable species. The cleavage of the C-C bond can occur to form a stable tertiary carbocation, which can then be trapped by a nucleophile. uni-regensburg.denih.govstackexchange.com For the 1-methylcyclopropyl group attached to the pyrimidine ring, acid-catalyzed ring-opening could lead to various isomeric butenyl or cyclobutyl derivatives.

Radical-Induced Ring-Opening: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to form the corresponding homoallyl radical. psu.edursc.orgucl.ac.uk If a radical is generated at a position adjacent to the cyclopropyl ring (for example, through a separate reaction on the pyrimidine core), this rearrangement is a likely subsequent step. This provides a route to linear alkenyl side chains. The rate of this ring-opening is often used as a "radical clock" to time other radical reactions. nih.gov

Thermal Rearrangement: At high temperatures, vinylcyclopropanes are known to rearrange to cyclopentenes. rsc.org While the 1-methylcyclopropylpyrimidine is not a vinylcyclopropane (B126155) itself, thermal stress could potentially induce isomerization or rearrangement reactions involving the strained ring.

The specific outcome of any ring-opening reaction would depend heavily on the reaction conditions and the reagents employed, as summarized in the table below.

| Condition | Reagent/Initiator | Probable Intermediate | Potential Product Type |

| Acidic | H⁺ (e.g., H₂SO₄, TsOH) | Carbocation | Isomeric butenyl or cyclobutyl derivatives |

| Radical | Radical Initiator (e.g., AIBN, light) | Cyclopropylcarbinyl radical | Homoallyl (alkenyl) pyrimidine |

| Thermal | Heat (High Temperature) | Diradical | Rearranged isomeric products |

Functionalization of the Methyl Group and Cyclopropyl Ring Carbons

There is no specific published research detailing the functionalization of the methyl group or the cyclopropyl ring carbons for this compound. However, the reactivity can be predicted based on analogous structures and general chemical principles.

Methyl Group Functionalization: The methyl group attached to the pyrimidine ring is benzylic-like in nature, which suggests it could be susceptible to certain transformations. For the related compound, 2-Chloro-4-methylpyrimidine, oxidation of the methyl group to a carboxylic acid has been reported using oxidizing agents like selenium dioxide. guidechem.com Similar reactivity could be anticipated for the title compound, although the presence of the adjacent cyclopropyl group might introduce steric hindrance or alternative reaction pathways.

Cyclopropyl Ring Carbon Functionalization: The carbons of a cyclopropyl ring are generally less reactive than those in standard aliphatic systems due to their higher s-character and the ring's inherent strain. Direct functionalization of the cyclopropyl ring carbons without ring-opening is challenging and typically requires specific reagents or catalytic systems. In drug metabolism studies, oxidation of cyclopropyl rings to form hydroxylated metabolites has been observed, indicating that C-H activation is possible under certain enzymatic conditions. hyphadiscovery.com However, chemical methods for such transformations on this specific substrate are not documented. Reactions often proceed via ring-opening, driven by the release of ring strain. nih.gov

The table below outlines potential and hypothetical functionalization pathways based on general chemical reactivity, as specific data for the target compound is unavailable.

| Functional Group | Potential Reaction Type | Reagents (Example) | Hypothetical Product | Notes |

| Methyl Group | Oxidation | Selenium Dioxide (SeO₂) | 2-Chloro-4-(1-carboxycyclopropyl)pyrimidine | Based on reactivity of 2-chloro-4-methylpyrimidine. guidechem.com |

| Free Radical Halogenation | N-Bromosuccinimide (NBS) | 2-Chloro-4-(1-(bromomethyl)cyclopropyl)pyrimidine | Common for benzylic-like methyl groups. | |

| Cyclopropyl Ring | C-H Activation / Hydroxylation | Cytochrome P450 Enzymes | 2-Chloro-4-(1-methyl-2-hydroxycyclopropyl)pyrimidine | Observed in metabolic pathways for other cyclopropyl-containing drugs. hyphadiscovery.com |

| Radical-mediated Ring Opening | Radical Initiators | Various acyclic products | Common reactivity pattern for strained rings. |

This table is illustrative and not based on published experimental results for this compound.

Influence of Cyclopropyl Strain on Adjacent Reactivity

The cyclopropane ring is characterized by significant ring strain, estimated to be around 27.5 kcal/mol. This strain arises from angle compression (C-C-C bonds of 60° instead of the ideal 109.5°) and torsional strain from eclipsed C-H bonds. This inherent strain has profound electronic and steric influences on the reactivity of adjacent parts of a molecule.

Electronic Effects: The C-C bonds within a cyclopropyl ring have a high degree of p-character, often compared to that of a double bond. This allows the cyclopropyl group to participate in conjugation with adjacent π-systems, such as the pyrimidine ring. This electronic interaction can influence the electron density of the pyrimidine ring, potentially affecting the rates and regioselectivity of nucleophilic aromatic substitution reactions at the C2-chloro position. The cyclopropyl group can act as an electron-donating group through this conjugative effect, which could modulate the reactivity of the pyrimidine ring towards nucleophiles.

Steric Effects: The 1-methylcyclopropyl group is sterically demanding. This bulk can hinder the approach of reagents to nearby functional groups. For instance, nucleophilic attack at the C4 position of the pyrimidine ring would be sterically blocked. Similarly, reactions involving the adjacent methyl group may be slower compared to a less hindered analogue due to the steric bulk of the quaternary cyclopropyl carbon.

Strain Release as a Driving Force: The high strain energy of the cyclopropyl ring means that reactions involving its cleavage are thermodynamically favorable. nih.gov While this is a form of reactivity for the ring itself, it can also become a competing pathway during reactions intended to functionalize other parts of the molecule. Under harsh conditions (e.g., high heat, radical initiators, or certain transition metals), rearrangement or ring-opening of the cyclopropyl group could occur, leading to the formation of acyclic byproducts. The stability of the cyclopropyl group is therefore a critical consideration in planning the synthesis and transformation of this compound.

Advanced Structural, Conformational, and Electronic Studies of 2 Chloro 4 1 Methylcyclopropyl Pyrimidine Derivatives

High-Resolution Spectroscopic Characterization for Conformational Analysis

Advanced spectroscopic studies are essential for elucidating the conformational preferences and stereochemical details of molecules like 2-Chloro-4-(1-methylcyclopropyl)pyrimidine. The interplay between the planar pyrimidine (B1678525) ring and the puckered cyclopropyl (B3062369) group would be of particular interest for conformational analysis.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Multi-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, would be critical in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts of the molecule. Furthermore, NOESY experiments could provide crucial information regarding the spatial proximity of the methyl group on the cyclopropyl ring relative to the pyrimidine ring, offering insights into the preferred rotational conformation around the C4-cyclopropyl bond. At present, no such multi-dimensional NMR studies for this specific compound have been reported.

Advanced Vibrational Spectroscopy (IR, Raman) for Structural Insights

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. A detailed vibrational analysis of this compound would reveal characteristic frequencies for the C-Cl, C=N, and C=C bonds within the pyrimidine ring, as well as the vibrations associated with the cyclopropyl and methyl groups. A comparative theoretical and experimental study could further illuminate the molecule's conformational landscape, but such research is not currently available.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination (if chiral derivatives)

The parent compound, this compound, is achiral. However, should chiral derivatives be synthesized, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for determining their absolute configuration. As no such chiral derivatives and their corresponding chiroptical analyses have been described in the literature, this section remains speculative.

Single-Crystal X-Ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Conformation and Torsion Angles

A crystal structure of this compound would offer unequivocal proof of its molecular conformation in the solid state. Of significant interest would be the torsion angle between the pyrimidine ring and the cyclopropyl group, which would define their relative orientation. This empirical data is crucial for validating computational models of the molecule's structure.

Investigation of Crystal Packing and Hydrogen Bonding Networks

The analysis of the crystal packing would reveal how the molecules arrange themselves in the solid state. While this compound does not possess classical hydrogen bond donors, weak non-covalent interactions, such as C-H···N or C-H···Cl hydrogen bonds, and π-π stacking of the pyrimidine rings could play a significant role in the crystal lattice. An investigation of these interactions would be possible upon the successful crystallization and X-ray diffraction analysis of the compound, which has not yet been reported.

Electronic Structure Analysis via Advanced Spectroscopic Techniques

The electronic structure of this compound is a critical determinant of its reactivity and potential applications. Advanced spectroscopic techniques, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet-Visible (UV-Vis) Spectroscopy, provide profound insights into the elemental composition, bonding states, and electronic transitions within the molecule.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of halogenated pyrimidines by XPS reveals shifts in core electron binding energies that are indicative of the chemical environment of the constituent atoms. acs.orgnih.gov

The C 1s spectrum of the pyrimidine ring is particularly informative. The carbon atoms in the pyrimidine ring are in different chemical environments, leading to slight variations in their C 1s binding energies. The carbon atom bonded to the chlorine atom (C2) is expected to exhibit a higher binding energy due to the electron-withdrawing inductive effect of chlorine. Similarly, the carbon atoms bonded to the nitrogen atoms (C2, C4, and C6) will experience a shift to higher binding energies compared to the carbon atoms of the cyclopropyl group. The combination of experimental results and theoretical analysis provides a detailed description of the effects of the halogen atom on the screening of a C(1s) hole in the aromatic pyrimidine ring. acs.orgnih.gov

The N 1s spectrum is expected to show a single, although potentially broadened, peak corresponding to the two nitrogen atoms in the pyrimidine ring. The chemical environment of the two nitrogen atoms is similar, resulting in overlapping signals.

The Cl 2p spectrum is expected to exhibit a characteristic doublet (Cl 2p3/2 and Cl 2p1/2) due to spin-orbit coupling. The binding energy of the Cl 2p level provides direct evidence for the presence of chlorine and can be used to quantify its atomic concentration.

Table 1: Expected XPS Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Notes |

|---|---|---|---|

| Carbon | C 1s (C-C, C-H) | ~284.8 | Aliphatic carbons in the methyl and cyclopropyl groups. |

| Carbon | C 1s (C-N) | ~286.0 | Carbon atoms in the pyrimidine ring bonded to nitrogen. |

| Carbon | C 1s (C-Cl) | ~287.5 | Carbon atom at position 2 of the pyrimidine ring, bonded to chlorine. |

| Nitrogen | N 1s | ~400.0 | Nitrogen atoms in the pyrimidine ring. |

| Chlorine | Cl 2p3/2 | ~200.5 | Chlorine atom bonded to the pyrimidine ring. |

Note: The binding energies are approximate and can vary based on the specific instrument calibration and sample charging effects.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic transitions occurring.

For aromatic and heteroaromatic compounds like this compound, the principal electronic transitions observed in the UV-Vis spectrum are π → π* and n → π* transitions. The pyrimidine ring contains both π electrons in the aromatic system and non-bonding (n) electrons on the nitrogen atoms.

The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extent of conjugation in the molecule significantly influences the energy of these transitions.

The n → π* transitions are generally of lower intensity (small molar absorptivity, ε) and occur at longer wavelengths (lower energy) compared to π → π* transitions. These transitions involve the excitation of a non-bonding electron from a nitrogen atom to a π* antibonding orbital of the pyrimidine ring.

The UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) would be expected to show characteristic absorption bands. The presence of the chlorine atom and the methylcyclopropyl group as substituents on the pyrimidine ring will influence the position and intensity of these absorption bands. The chlorine atom, with its lone pairs of electrons, can participate in resonance with the pyrimidine ring, potentially causing a bathochromic (red) shift of the π → π* transition compared to unsubstituted pyrimidine. The methylcyclopropyl group, being an alkyl group, is expected to have a smaller electronic effect.

Table 2: Expected UV-Vis Absorption Data for this compound in Cyclohexane

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) |

|---|---|---|

| π → π* | ~260 | ~5,000 - 15,000 |

Note: The λmax and ε values are estimates based on data for similar substituted pyrimidines and can be influenced by the solvent used for the measurement. researchgate.netnih.gov

The study of UV-Vis spectra in different solvents can also provide information about the nature of the electronic transitions. For instance, n → π* transitions typically exhibit a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbitals.

Computational and Theoretical Investigations of 2 Chloro 4 1 Methylcyclopropyl Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic architecture and bonding characteristics of 2-Chloro-4-(1-methylcyclopropyl)pyrimidine. These methods allow for a detailed exploration of the molecule's ground state properties and its reactivity patterns.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its optimized geometry and vibrational frequencies. researchgate.net These calculations provide the most stable arrangement of atoms in three-dimensional space by finding the minimum energy conformation.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, offer a precise picture of the molecular structure. For instance, the C-Cl bond length and the bond angles within the pyrimidine (B1678525) ring are critical determinants of the molecule's reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated using DFT

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C2-Cl | 1.745 |

| C4-C(cyclopropyl) | 1.510 |

| N1-C2 | 1.330 |

| C5-C6 | 1.390 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | 125.0 |

| C2-N3-C4 | 115.5 |

| N3-C4-C5 | 122.0 |

| **Dihedral Angles (°) ** | |

| C6-N1-C2-N3 | 0.5 |

Note: The data in this table is hypothetical and serves as a representative example of results obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, while the area around the chlorine atom and the hydrogen atoms would exhibit a positive potential.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. libretexts.org For chloropyrimidines, the LUMO is often centered on the C-Cl carbon, indicating its susceptibility to nucleophilic attack. wuxibiology.com

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.20 |

Note: The data in this table is hypothetical and represents typical values for similar compounds.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

To understand the synthetic pathways leading to or involving this compound, computational chemists perform transition state (TS) searches. A transition state represents the highest energy point along the reaction coordinate and is a critical structure for determining the reaction's activation energy. Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the TS connects the reactants and products, thus validating the proposed reaction pathway. nih.gov For example, in a nucleophilic aromatic substitution (SNAr) reaction at the C2 position, a Meisenheimer complex is formed as an intermediate, and the energies of the transition states leading to and from this complex can be calculated. researchgate.net

Many chemical reactions can yield multiple products. Computational modeling can predict the regio- and stereoselectivity of reactions by comparing the activation energies of the different possible pathways. The pathway with the lowest activation energy barrier is generally the most favored, leading to the major product. For a substituted pyrimidine like this compound, computational methods can predict whether a nucleophile will preferentially attack the C2 or C6 position by calculating the respective transition state energies.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical properties and biological activity. The 1-methylcyclopropyl substituent in this compound can rotate relative to the pyrimidine ring. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms and calculating their relative energies.

A potential energy surface (PES) map is generated by plotting the molecule's energy as a function of one or more geometric parameters, such as the dihedral angle between the cyclopropyl (B3062369) group and the pyrimidine ring. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for interconversion between these conformers. This analysis helps to identify the most stable conformation(s) of the molecule and the energy barriers to rotation.

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (°) (C5-C4-C(cyclo)-C(Me)) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 30 | 0.00 |

| 2 | 90 | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes to show the outcome of a conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. tandfonline.com For a molecule like this compound, MD simulations would provide insights into its structural flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. nih.gov

The process begins with the generation of a force field, a set of parameters that defines the potential energy of the system. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. The simulation then solves Newton's equations of motion for each atom in the system, allowing for the observation of the molecule's trajectory over a specific period, typically from nanoseconds to microseconds.

Analysis of the MD trajectory for this compound would reveal important information about its dynamic properties. For instance, the root-mean-square deviation (RMSD) of the atomic positions could be calculated to assess the structural stability of the molecule. Additionally, the root-mean-square fluctuation (RMSF) would highlight the flexibility of different parts of the molecule, such as the rotation of the methylcyclopropyl group relative to the pyrimidine ring. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein, a key aspect in drug design. tandfonline.com

Conformational Isomerism and Energy Minima

The presence of rotatable bonds in this compound suggests the possibility of different spatial arrangements of its atoms, known as conformations. The study of conformational isomerism aims to identify the stable conformers of a molecule and determine their relative energies.

Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. ijcce.ac.irnih.gov By systematically rotating the bond connecting the methylcyclopropyl group to the pyrimidine ring, a potential energy scan can be performed. The results of this scan would identify the dihedral angles that correspond to energy minima (stable conformers) and energy maxima (transition states between conformers).

Illustrative Data Table: Predicted Relative Energies of Conformers

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | -60° | 0.00 | 75.3 |

| 2 | 180° | 1.50 | 14.9 |

| 3 | 60° | 2.50 | 9.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational NMR and IR Chemical Shift Prediction

Computational chemistry offers reliable methods for predicting the spectroscopic parameters of molecules, which can be used to validate experimental data or to aid in the structural elucidation of new compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating the isotropic magnetic shielding tensors of the nuclei. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). For a comprehensive analysis, the predicted chemical shifts for each conformer would be averaged based on their Boltzmann populations to obtain the final predicted spectrum.

IR Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. ijcce.ac.ir These calculations provide the harmonic vibrational frequencies, which are typically scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR spectrum, including the frequencies and intensities of the vibrational modes, can be compared with experimental data to confirm the structure of the synthesized compound.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - Pyrimidine H | 8.65 | 8.62 |

| ¹³C NMR (δ, ppm) - C-Cl | 162.3 | 161.9 |

| IR Frequency (cm⁻¹) - C=N stretch | 1585 | 1582 |

Note: The data in this table is hypothetical and for illustrative purposes only.

UV-Vis Absorption and Emission Spectra Calculations

The electronic transitions of a molecule, which are responsible for its absorption and emission of light in the ultraviolet-visible (UV-Vis) range, can be investigated using Time-Dependent Density Functional Theory (TD-DFT). jchemrev.com

Absorption Spectra: TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states. The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength is related to the intensity of the absorption band. These calculations can help in understanding the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions.

Emission Spectra: To predict the emission spectrum (fluorescence), the geometry of the molecule in its first excited state is first optimized. Then, a TD-DFT calculation is performed on the optimized excited-state geometry to determine the energy of the transition back to the ground state. The difference in energy between the excited and ground states corresponds to the emission wavelength. The difference between the absorption and emission wavelengths is known as the Stokes shift.

Illustrative Data Table: Predicted Electronic Transition Data

| Parameter | Calculated Value |

|---|---|

| Absorption λmax (nm) | 265 |

| Oscillator Strength (f) | 0.23 |

| Emission λmax (nm) | 320 |

| Stokes Shift (nm) | 55 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Synthetic Applications of 2 Chloro 4 1 Methylcyclopropyl Pyrimidine As a Versatile Building Block

Precursor for Advanced Heterocyclic Scaffolds

There is no publicly available scientific literature detailing the use of 2-Chloro-4-(1-methylcyclopropyl)pyrimidine in the synthesis of fused polycyclic heteroaromatic systems.

No documented examples exist of this compound being utilized as a building block for the construction of spirocyclic or bridged structures.

Role in Materials Science Research

The potential application or role of this compound in materials science research has not been described in any available scientific reports.

Precursor for Novel Polymer Monomers (e.g., conductive polymers, optoelectronic materials)

No research findings were identified that describe the use of this compound as a monomer or a precursor for the synthesis of polymers, including conductive or optoelectronic materials. The scientific literature does not currently contain reports on the polymerization of this specific compound or its derivatives.

Ligands for Metal Complexes in Catalysis or Coordination Chemistry

There is no available information on the application of this compound as a ligand for the formation of metal complexes in the fields of catalysis or coordination chemistry. The chemical literature lacks any data on the synthesis, characterization, or catalytic activity of metal complexes derived from this pyrimidine (B1678525) derivative.

Components in Supramolecular Assemblies

No studies were found that investigate the role of this compound as a component in the formation of supramolecular assemblies. There is a lack of published research on the self-assembly properties of this compound or its incorporation into larger, non-covalently bonded structures.

Advanced Analytical Methodologies for Research Oriented Characterization

Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical analysis for providing comprehensive information about complex mixtures.

LC-MS/MS for Impurity Profiling in Synthetic Optimization

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating, detecting, and identifying impurities within a drug substance, even at trace levels. nih.gov During the synthesis of 2-Chloro-4-(1-methylcyclopropyl)pyrimidine, various process-related impurities can arise. These may include isomers, starting materials, reagents, or by-products from side reactions. mt.comacs.org

The LC component separates the target compound from these impurities based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. The separated components then enter the mass spectrometer. In tandem MS, a precursor ion corresponding to a specific compound is selected, fragmented, and the resulting product ions are detected. This provides a highly specific fingerprint for structural confirmation. For instance, an isomeric impurity, such as 4-Chloro-2-(1-methylcyclopropyl)pyrimidine, would have the same molecular weight but a different fragmentation pattern and chromatographic retention time, allowing for unambiguous identification. google.com

By monitoring the formation and disappearance of these impurities under various reaction conditions (e.g., temperature, time, reagent stoichiometry), the synthetic process can be optimized to maximize the yield of the desired product while minimizing unwanted by-products. mt.com

Table 1: Illustrative LC-MS/MS Data for Impurity Profiling

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Potential Identity |

|---|---|---|---|---|

| 1 | 5.8 | 169.05 | 154.0, 128.1, 93.1 | This compound |

| 2 | 4.9 | 169.05 | 154.0, 115.0, 78.1 | Isomeric By-product |

| 3 | 2.3 | 141.06 | 126.0, 99.0 | Unreacted Starting Material |

| 4 | 7.1 | 183.07 | 168.0, 154.0 | Over-alkylated Product |

Note: This data is hypothetical and for illustrative purposes only.

GC-MS for Volatile By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. In the synthesis of this compound, this technique is crucial for identifying and quantifying residual solvents used in the reaction or purification steps (e.g., toluene, tetrahydrofuran, dichloromethane). It can also detect volatile by-products that might be generated through thermal decomposition or side reactions. creative-proteomics.com The sample is vaporized and separated in a capillary column before being fragmented and detected by the mass spectrometer, allowing for positive identification against spectral libraries.

Table 2: Hypothetical GC-MS Analysis of Volatile Components

| Retention Time (min) | Major Mass Fragments (m/z) | Compound Identity |

|---|---|---|

| 3.1 | 43, 71, 72 | Tetrahydrofuran (Solvent) |

| 4.5 | 49, 84, 86 | Dichloromethane (Solvent) |

Note: This data is hypothetical and for illustrative purposes only.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of a molecule's elemental formula, a critical piece of information for confirming the identity of a new compound or elucidating the structure of an unknown impurity. nih.gov For this compound (C8H9ClN2), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This capability is invaluable in mechanistic studies to identify transient intermediates or unexpected products, providing insight into the reaction pathway. acs.org The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further aids in the confirmation of chlorine-containing molecules. researchgate.net

Table 3: Example of HRMS Data for Formula Confirmation

| Ion | Theoretical Exact Mass (C₈H₉³⁵ClN₂) | Measured Exact Mass | Mass Error (ppm) | Elemental Formula Confirmed |

|---|

Note: This data is hypothetical and for illustrative purposes only.

Advanced Chromatographic Techniques for Stereoisomer Separation

While this compound is an achiral molecule and does not possess stereoisomers, advanced chromatographic techniques are essential for the analysis of related chiral compounds that may appear as starting materials, intermediates, or final products in broader synthetic campaigns. nih.govrsc.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is the primary method for separating enantiomers—non-superimposable mirror-image molecules. nih.gov This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Although this compound itself is achiral, if a synthetic precursor or a subsequent derivative possesses a chiral center, chiral HPLC would be essential to determine the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer. Polysaccharide-based CSPs are commonly used for this purpose. benthamdirect.com

Table 4: Hypothetical Chiral HPLC Separation of a Related Chiral Pyrimidine (B1678525) Derivative

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-enantiomer | 8.2 | 99.5 |

Note: This data is hypothetical and for illustrative purposes only. It assumes analysis of a related, chiral molecule.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgnih.gov SFC offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and unique selectivity, particularly for preparative-scale separations. youtube.comshimadzu.com It is especially well-suited for the separation of chiral compounds and stereoisomers. wikipedia.orgyoutube.com For complex mixtures containing pyrimidine derivatives that are difficult to separate by HPLC, SFC provides an orthogonal approach that can often achieve the desired resolution. teledynelabs.com

Table 5: Illustrative SFC Method for Separation of Related Diastereomers

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO₂ |

| Co-solvent | Methanol (B129727) (5-40% gradient) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Result | Baseline separation of Diastereomer 1 (t_R = 3.5 min) and Diastereomer 2 (t_R = 4.1 min) |

Note: This data is hypothetical and for illustrative purposes only, applied to related stereoisomeric compounds.

In Situ Spectroscopy for Real-time Reaction Monitoring

The synthesis of complex molecules such as this compound often involves multi-step processes where precise control over reaction conditions is paramount for achieving high yield and purity. Traditional offline analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), provide snapshots of a reaction's progress but can be time-consuming and may not capture the transient nature of reactive intermediates. In contrast, in situ spectroscopic techniques offer a powerful alternative by enabling continuous, real-time monitoring of chemical transformations directly within the reaction vessel. This approach provides a wealth of data on reaction kinetics, mechanisms, and the formation and consumption of various species, thereby facilitating process understanding, optimization, and control.

ReactIR and Raman Spectroscopy for Kinetic Studies

ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy) and Raman spectroscopy are vibrational spectroscopic techniques that are particularly well-suited for in situ reaction monitoring. They provide information about the functional groups and molecular vibrations of the components in a reaction mixture, allowing for the tracking of reactants, intermediates, products, and byproducts over time.